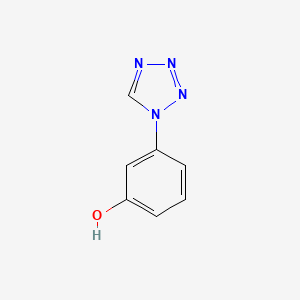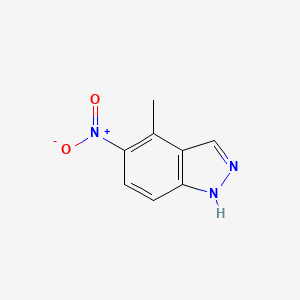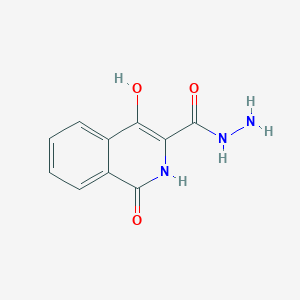
3-(1H-四唑-1-基)酚
描述
Synthesis Analysis
The synthesis of various tetrazole phenol derivatives has been explored in the provided studies. For instance, a series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols with different para-substituents were synthesized and displayed intense fluorescence upon UV light excitation, indicating their potential as organic dyes with large Stokes shifts . Another study reported the synthesis of four new complexes based on 4-(1H-tetrazol-5-yl)phenol and 2-(1H-tetrazol-5-yl)phenol with nickel, zinc, and cadmium salts, leading to structures with small-size clusters and 2D coordination networks . Additionally, multi-heterocyclic antibacterial drugs incorporating the tetrazole moiety were synthesized using a weak acidic catalyst, showcasing the versatility of tetrazole phenols in drug development . A specific synthesis of 3-fluorine-4-(1H-tetrazol-5-yl) phenol achieved an 80% yield, further demonstrating the practicality of synthesizing such compounds .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic methods. For example, the tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols were characterized by their photophysical properties in solution and when dispersed in a polymeric matrix . The new complexes based on tetrazole phenols were characterized by single-crystal X-ray diffraction, infrared spectroscopy, powder X-ray diffraction, and thermogravimetric analysis, revealing their intricate molecular architectures . The molecular structure of the antibacterial tetrazole-containing pyrazoles was confirmed through spectral studies and further analyzed using density functional theory . The crystal structure of 4-(2H-tetrazol-5-yl)phenol hydrate was elucidated, showing strong intermolecular hydrogen bonds and π-π interactions .
Chemical Reactions Analysis
The chemical reactivity of tetrazole phenols is highlighted by their ability to form various complexes and engage in reactions leading to multi-heterocyclic structures. The formation of coordination networks and clusters in the synthesized complexes indicates the ligand properties of tetrazole phenols . The reaction of tetrazole phenols with hydrazine hydrate in the presence of acetic acid to produce antibacterial pyrazoles exemplifies their reactivity in creating pharmacologically relevant compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized tetrazole phenols and their derivatives were extensively studied. The large Stokes shift and high quantum yields of the tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols suggest their potential application as fluorescent dyes . The magnetic, fluorescence, and UV-Vis properties of the synthesized complexes were investigated, demonstrating their multifunctional nature . The antibacterial activity of the tetrazole-containing pyrazoles was assessed using MTT assay methods, and their electronic properties, hyperpolarizability, and molecular electrostatic potential were calculated, providing insight into their biological efficacy . The solvent-thermal synthesis of 4-(2H-tetrazol-5-yl)phenol hydrate and its characterization revealed its stability and potential for further applications .
科学研究应用
Tetrazoles represent a class of five-membered heterocyclic compounds with polynitrogen electron-rich planar structural features . This special structure makes tetrazole derivatives useful in many fields . Here are some general applications of tetrazole compounds:
-
Medicine and Pharmacology
- Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications .
- The tetrazolyl functional group is often considered as a carboxylic acid replacement in drugs, not only because the pKa is close, but it also has approximately the same planar delocalized system space requirements .
- Tetrazole compounds have been used in the synthesis of various drugs with antibacterial, anti-inflammatory, anticancer, and anticonvulsant properties .
-
Agriculture
-
Material Science
-
Biochemistry
-
Photography
-
Growth Hormones
-
Virtual Screening
-
Antifungal Activity
-
Synthesis of New Compounds
-
1,2,3-Triazole-Linked Tetrazole Derivatives
安全和危害
属性
IUPAC Name |
3-(tetrazol-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7-3-1-2-6(4-7)11-5-8-9-10-11/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPLZNJTPPNNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357641 | |
| Record name | 3-(1H-tetrazol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-tetrazol-1-yl)phenol | |
CAS RN |
125620-16-8 | |
| Record name | 3-(1H-Tetrazol-1-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125620-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-tetrazol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)


![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)




![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)
